1H-1,2,4-Triazole, 3-[4-(chloromethyl)phenyl]-1-ethyl-5-methyl-
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Overview
Description
1H-1,2,4-Triazole, 3-[4-(chloromethyl)phenyl]-1-ethyl-5-methyl- is a heterocyclic compound featuring a triazole ring. This compound is notable for its diverse biological activities and is often explored in medicinal chemistry for its potential therapeutic applications .
Preparation Methods
The synthesis of 1H-1,2,4-Triazole, 3-[4-(chloromethyl)phenyl]-1-ethyl-5-methyl- typically involves multi-step reactions. One common method includes the cyclization of amidines with carboxylic acids followed by coupling with hydrazines . Industrial production methods often employ one-pot synthesis techniques to streamline the process and improve yield .
Chemical Reactions Analysis
1H-1,2,4-Triazole, 3-[4-(chloromethyl)phenyl]-1-ethyl-5-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or nitric acid.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Halogenation and alkylation reactions are typical, often using reagents like halides and alkyl halides.
Major products from these reactions include various substituted triazoles, which can be further utilized in different chemical syntheses .
Scientific Research Applications
1H-1,2,4-Triazole, 3-[4-(chloromethyl)phenyl]-1-ethyl-5-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 3-[4-(chloromethyl)phenyl]-1-ethyl-5-methyl- involves its interaction with various molecular targets. It often acts by inhibiting specific enzymes or binding to receptors, thereby disrupting biological pathways . This compound’s ability to form hydrogen bonds and interact with biomolecular targets enhances its efficacy in various applications .
Comparison with Similar Compounds
1H-1,2,4-Triazole, 3-[4-(chloromethyl)phenyl]-1-ethyl-5-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:
1H-1,2,3-Triazole: Known for its stability and use in antiviral agents.
1H-1,2,4-Triazole: Commonly used in antifungal drugs like fluconazole and itraconazole.
3-Nitro-1H-1,2,4-Triazole: Explored for its potential in energetic materials.
These compounds share the triazole core but differ in their substituents, leading to varied applications and properties .
Properties
CAS No. |
511541-23-4 |
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Molecular Formula |
C12H14ClN3 |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
3-[4-(chloromethyl)phenyl]-1-ethyl-5-methyl-1,2,4-triazole |
InChI |
InChI=1S/C12H14ClN3/c1-3-16-9(2)14-12(15-16)11-6-4-10(8-13)5-7-11/h4-7H,3,8H2,1-2H3 |
InChI Key |
SDKUPVUBGQHIRN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC(=N1)C2=CC=C(C=C2)CCl)C |
Origin of Product |
United States |
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